3,4-dimethyl isoquinoline-3,4-dicarboxylate
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Overview
Description
3,4-Dimethyl isoquinoline-3,4-dicarboxylate is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.2 g/mol. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl isoquinoline-3,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate under specific conditions . This reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl isoquinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
3,4-Dimethyl isoquinoline-3,4-dicarboxylate has garnered significant attention in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethyl isoquinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a simpler structure and diverse biological activities.
Quinoline: Another heterocyclic compound with similar applications in drug development and chemical synthesis.
Indole Derivatives: Compounds with a similar aromatic ring structure, widely studied for their biological activities
Uniqueness: 3,4-Dimethyl isoquinoline-3,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1238846-45-1 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
dimethyl isoquinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13(16)18-2/h3-7H,1-2H3 |
InChI Key |
LTJGFMPZFIXWNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC2=CC=CC=C21)C(=O)OC |
Purity |
0 |
Origin of Product |
United States |
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